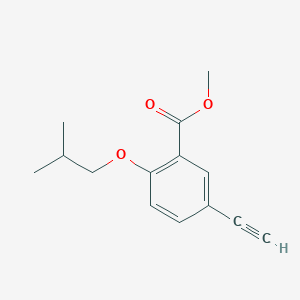

Methyl 5-ethynyl-2-isobutoxybenzoate

Description

Properties

IUPAC Name |

methyl 5-ethynyl-2-(2-methylpropoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-5-11-6-7-13(17-9-10(2)3)12(8-11)14(15)16-4/h1,6-8,10H,9H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLDEGSGISLGOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C#C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Fischer Esterification

A foundational method involves reacting 5-ethynyl-2-isobutoxybenzoic acid with methanol in the presence of a strong acid catalyst. For example, the synthesis of methyl benzoate derivatives has been achieved using p-toluenesulfonic acid (15 wt% relative to the acid) in methanol at 95–105°C for 2–3 hours, followed by reflux at 75–90°C. Applying this to the target compound:

-

Reaction Setup :

-

5-Ethynyl-2-isobutoxybenzoic acid (1 mol)

-

Methanol (1.4–1.6 mol)

-

p-Toluenesulfonic acid (15 wt% of acid)

-

-

Procedure :

Alkylation of Carboxylic Acid Salts

An alternative employs the alkylation of a preformed carboxylate salt. For instance, methyl 4-bromo-2-nitrobenzoate was synthesized via reaction of 4-bromo-2-nitrobenzoic acid with methyl iodide in the presence of cesium carbonate in DMF at room temperature, achieving a 97% yield. Adapting this:

-

Reaction Setup :

-

5-Ethynyl-2-isobutoxybenzoic acid (1 mol)

-

Methyl iodide (1.2 mol)

-

Cs₂CO₃ (2 mol) in DMF

-

-

Procedure :

-

Stir at 20°C for 12 hours.

-

Extract with ethyl acetate, wash with water, and concentrate.

-

Advantage : Avoids high temperatures, preserving thermally sensitive ethynyl groups.

Introduction of the Isobutoxy Group

The 2-isobutoxy substituent is introduced via Williamson ether synthesis or nucleophilic aromatic substitution (NAS).

Williamson Ether Synthesis

A two-step sequence involving:

-

Hydroxylation : Nitration of 2-hydroxybenzoic acid followed by reduction (e.g., using SnCl₂ in HCl).

-

Alkylation : Reaction with isobutyl bromide under basic conditions.

Example Protocol :

Direct NAS on Activated Aromatic Rings

For electron-deficient aromatic systems (e.g., nitro-substituted), isobutoxide can displace leaving groups (e.g., halides).

Example :

Ethynylation Strategies

The ethynyl group at the 5-position is introduced via Sonogashira coupling or alkyne metathesis.

Sonogashira Coupling

A palladium-catalyzed cross-coupling between a halogenated benzoate and terminal alkyne:

-

Substrate Preparation :

-

Methyl 5-bromo-2-isobutoxybenzoate (1 mol)

-

Ethynyltrimethylsilane (1.2 mol)

-

-

Catalytic System :

-

Pd(PPh₃)₂Cl₂ (5 mol%)

-

CuI (10 mol%)

-

Piperidine (solvent and base)

-

-

Conditions :

-

80°C, 12 hours under N₂.

-

Desilylate with TBAF to yield the terminal alkyne.

-

Alkynylation via Elimination

Convert a vicinal dihalide to an alkyne using a strong base (e.g., KOtBu):

Integrated Synthetic Routes

Combining the above steps, two viable routes emerge:

Route A: Sequential Functionalization

Route B: Late-Stage Ethynylation

-

Prepare methyl 5-bromo-2-isobutoxybenzoate via alkylation/esterification.

Optimization and Challenges

Catalytic Efficiency

Protecting Group Strategy

-

Ethynyl groups require protection (e.g., as TMS-alkynes) during esterification/alkylation steps.

Comparative Data Tables

Table 1: Esterification Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethynyl-2-isobutoxybenzoate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Methyl 5-ethynyl-2-isobutoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-ethynyl-2-isobutoxybenzoate involves its interaction with molecular targets and pathways within biological systems. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with cellular components. The isobutoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-ethynyl-2-isobutoxybenzoate with key methyl ester derivatives, emphasizing structural features, properties, and applications.

Structural and Functional Group Analysis

| Compound Name | Substituents/Backbone | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | Ethynyl, isobutoxy, benzoate | C14H16O3 | Alkyne, ether, ester |

| Sandaracopimaric acid methyl ester | Diterpene backbone | C21H32O2 | Carboxylic ester, cyclic diterpene |

| E-Communic acid methyl ester | Labdane diterpene, E-configuration | C21H32O2 | Conjugated diene, ester |

| Methyl 5-amino-1-benzothiophene-2-carboxylate | Benzothiophene, amino | C10H9NO2S | Thiophene, amine, ester |

Key Observations :

- Backbone Diversity : Unlike diterpene-based esters (e.g., sandaracopimaric acid methyl ester ), this compound has a simpler aromatic structure, favoring synthetic scalability.

- Reactivity : The ethynyl group enables click chemistry, a feature absent in sandaracopimaric or communic acid esters.

- Lipophilicity : The isobutoxy group increases hydrophobicity compared to smaller alkoxy substituents (e.g., methoxy or ethoxy groups) .

Physicochemical Properties (Inferred from Methyl Ester Trends)

Data from IC-AMCE 2023 (Table 3) and structural analogs suggest:

Notes:

- LogP: The isobutoxy group increases logP compared to Methyl 5-amino-1-benzothiophene-2-carboxylate, which has a polar amine group .

- Thermal Stability : Diterpene esters (e.g., sandaracopimaric acid) exhibit higher thermal stability due to their rigid backbone, whereas aromatic esters may degrade at lower temperatures .

Analytical Data Comparison

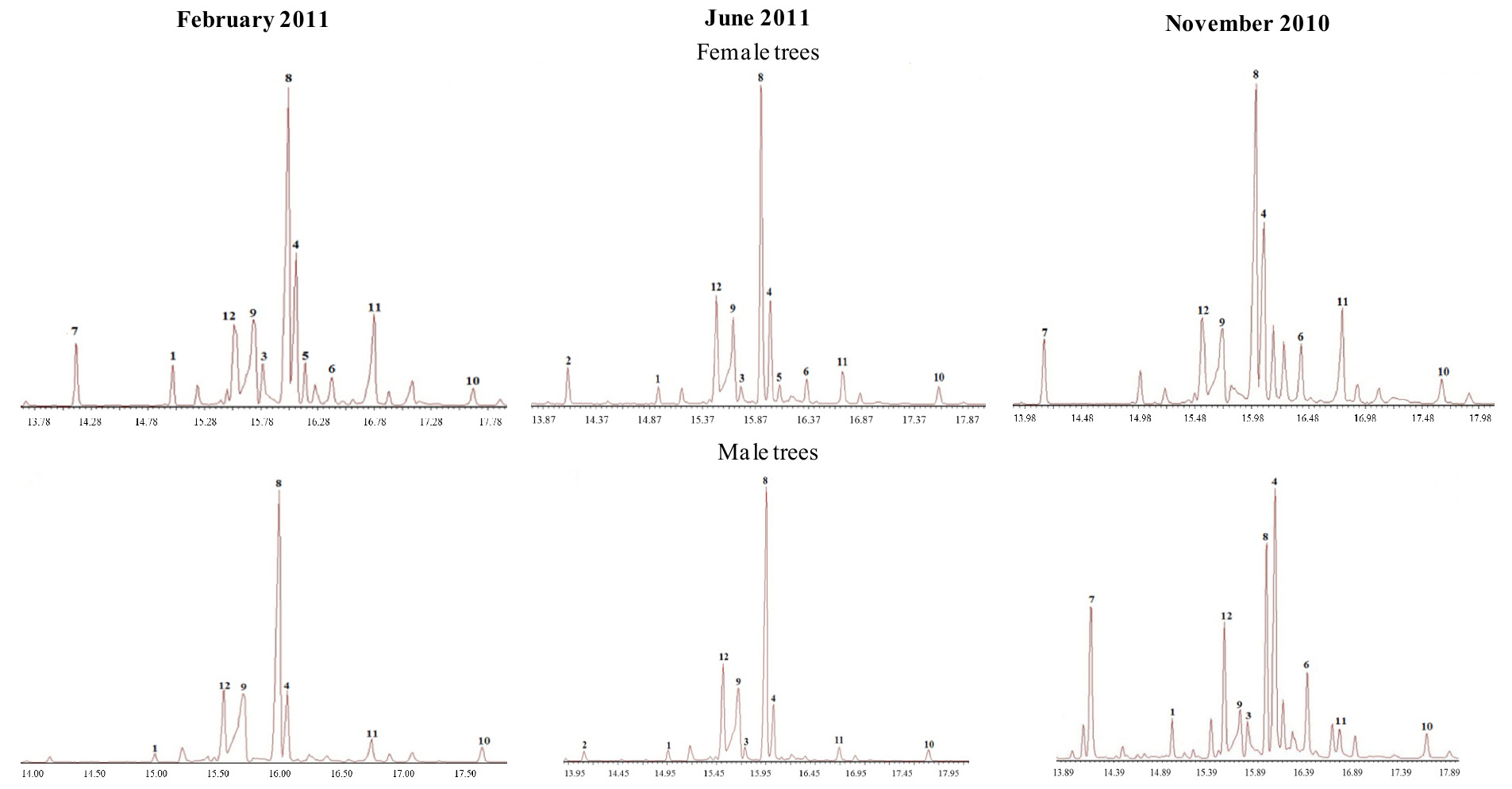

- Gas Chromatography (GC) : this compound is expected to elute later than less polar diterpene esters (e.g., communic acid methyl esters) due to its moderate polarity. Its ethynyl group may also produce distinct mass fragmentation patterns .

- Solubility : Predicted to be soluble in organic solvents (e.g., dichloromethane, THF) but poorly soluble in water, aligning with trends for bulky aromatic esters .

Q & A

Q. Q1. What are the optimal conditions for synthesizing Methyl 5-ethynyl-2-isobutoxybenzoate, and how does the ethynyl group influence reactivity?

Methodological Answer: The synthesis typically involves coupling an ethynyl moiety to a substituted benzoate scaffold. A common approach is the Sonogashira coupling, which requires a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide in a mixed solvent system (e.g., THF/DMF) under inert atmosphere . The ethynyl group introduces steric and electronic effects, necessitating precise stoichiometric control to avoid side reactions like alkyne oligomerization. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane .

Q. Q2. How should this compound be stored to ensure stability during long-term research?

Methodological Answer: Store the compound in a sealed, light-resistant container under anhydrous conditions (e.g., with molecular sieves) at –20°C. The isobutoxy and ethynyl groups are prone to hydrolysis and oxidation, respectively; thus, inert gas purging (argon/nitrogen) during storage is recommended . Stability tests via periodic NMR or FT-IR analysis are advised to detect degradation (e.g., alkyne-to-ketone oxidation) .

Q. Q3. What analytical techniques are most effective for assessing the purity of this compound?

Methodological Answer: Use a combination of:

- HPLC-UV with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) to resolve polar impurities.

- GC-MS for volatile byproducts, particularly from incomplete esterification or alkyne side reactions.

- ¹H/¹³C NMR to confirm structural integrity, focusing on the ethynyl proton’s absence (if protected) and isobutoxy methyl signals .

Advanced Research Questions

Q. Q4. How can regioselectivity challenges during derivatization of the ethynyl group be addressed?

Methodological Answer: Regioselectivity in alkyne reactions (e.g., cycloadditions) is influenced by catalysts and steric effects. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-triazole products, while ruthenium catalysts yield 1,5-regioisomers . Pre-complexation of the ethynyl group with transition metals (e.g., Pd) can direct reactivity. Computational modeling (DFT) aids in predicting regiochemical outcomes by analyzing frontier molecular orbitals .

Q. Q5. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer: Discrepancies often arise from:

- Impurity profiles : Compare batch-specific HPLC data and quantify residual catalysts (e.g., Pd) via ICP-MS .

- Solvent effects : Re-evaluate assays in standardized solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

- Structural analogs : Use X-ray crystallography or NOESY NMR to confirm stereochemical assignments, which may differ between studies .

Q. Q6. How can the compound’s metabolic stability be evaluated in pharmacokinetic studies?

Methodological Answer:

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Focus on ester hydrolysis (via carboxylesterases) and alkyne oxidation.

- Isotope labeling : Synthesize a deuterated or ¹³C-labeled analog to track metabolic pathways.

- Molecular docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict interactions .

Q. Q7. What advanced synthetic routes enable incorporation of this compound into polymeric or dendritic structures?

Methodological Answer:

- Click chemistry : Use CuAAC to graft the compound onto azide-functionalized polymers (e.g., PEG or PLGA). Optimize catalyst loading to avoid polymer chain scission .

- Solid-phase synthesis : Immobilize the benzoate on resin via its ester group, then perform iterative alkyne-azide couplings for dendrimer assembly .

Data Interpretation and Validation

Q. Q8. How should researchers validate computational predictions (e.g., DFT) for reaction mechanisms involving this compound?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated ethynyl groups to confirm transition states.

- In situ spectroscopy : Use FT-IR or Raman to detect intermediates (e.g., metal-alkyne complexes).

- Correlate with experimental yields : Deviations >10% between predicted and actual yields suggest overlooked steric/electronic factors .

Safety and Handling

Q. Q9. What are the critical safety protocols for handling this compound in high-temperature reactions?

Methodological Answer:

- Thermal stability : Perform DSC/TGA to identify decomposition thresholds (e.g., exothermic peaks >150°C).

- Ventilation : Use fume hoods with scrubbers for volatile byproducts (e.g., acetylene gas from alkyne decomposition).

- PPE : Wear flame-resistant lab coats and face shields during reflux or distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.